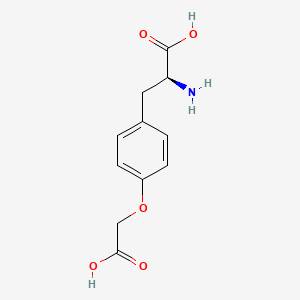![molecular formula C9H13NS B14710688 Pyridine, 2-[(propylthio)methyl]- CAS No. 21897-12-1](/img/structure/B14710688.png)
Pyridine, 2-[(propylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[(propylthio)methyl]- is a heterocyclic organic compound featuring a pyridine ring substituted with a propylthio group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(propylthio)methyl]- typically involves the reaction of 2-chloromethylpyridine with propylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atom with the propylthio group.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it more suitable for large-scale production.
Types of Reactions:
Oxidation: Pyridine, 2-[(propylthio)methyl]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide.
Substitution: Amines, alcohols.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[(propylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[(propylthio)methyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The propylthio group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
2-Methylpyridine: Similar in structure but lacks the propylthio group, resulting in different chemical reactivity and applications.
2-Ethylthiopyridine: Contains an ethylthio group instead of a propylthio group, leading to variations in its physical and chemical properties.
2-Phenylthiopyridine:
Uniqueness: Pyridine, 2-[(propylthio)methyl]- is unique due to the presence of the propylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals.
Eigenschaften
CAS-Nummer |
21897-12-1 |
|---|---|
Molekularformel |
C9H13NS |
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
2-(propylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H13NS/c1-2-7-11-8-9-5-3-4-6-10-9/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
BPGYQXGGLRQYNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


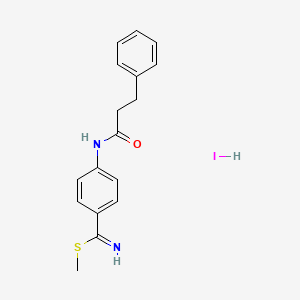
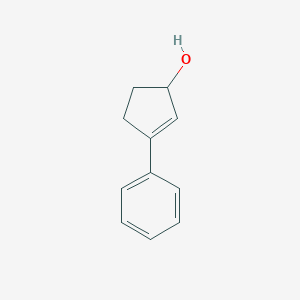
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
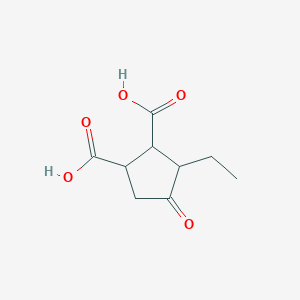
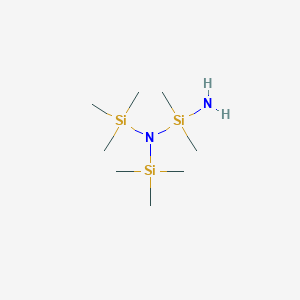
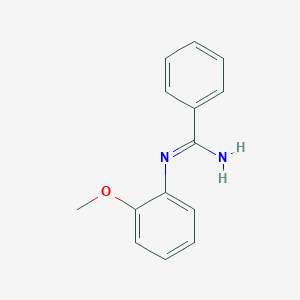
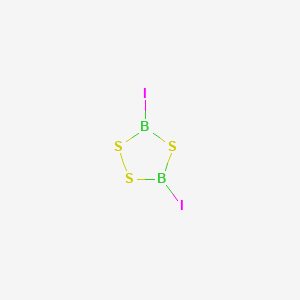

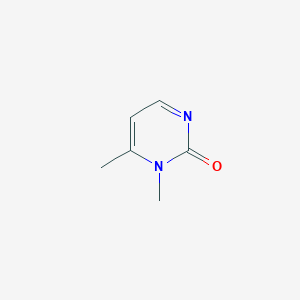
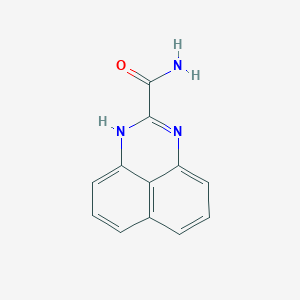
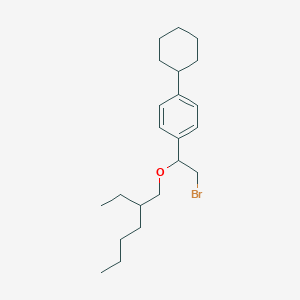
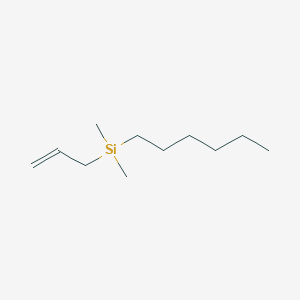
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
